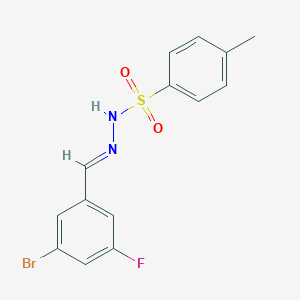

N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

CAS No.: 2432855-07-5

Cat. No.: VC11650702

Molecular Formula: C14H12BrFN2O2S

Molecular Weight: 371.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2432855-07-5 |

|---|---|

| Molecular Formula | C14H12BrFN2O2S |

| Molecular Weight | 371.23 g/mol |

| IUPAC Name | N-[(E)-(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H12BrFN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3/b17-9+ |

| Standard InChI Key | QJUDFOUTVHLITG-RQZCQDPDSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)Br)F |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)F |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 3-bromo-5-fluorobenzylidene group connected via an imine bond (-N=N-) to a 4-methylbenzenesulfonohydrazide moiety. The planar benzylidene group introduces steric and electronic effects due to the bromine (Br) and fluorine (F) substituents, while the sulfonamide group enhances stability and solubility in polar solvents.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂BrFN₂O₂S |

| Molecular Weight | 371.23 g/mol |

| IUPAC Name | N-[(E)-(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |

| InChI | InChI=1S/C₁₄H₁₂BrFN₂O₂S/c1-... |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)F |

The E-configuration of the imine bond is confirmed by its isomeric SMILES string, which specifies the spatial arrangement of substituents around the double bond.

Synthesis and Reaction Pathways

Condensation Reaction

The compound is synthesized via a condensation reaction between 3-bromo-5-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide under acidic or neutral conditions. This method mirrors protocols for analogous N-tosylhydrazones, where aldehydes react with sulfonohydrazides to form hydrazones .

General Procedure:

-

Reactants: Equimolar quantities of aldehyde and sulfonohydrazide.

-

Solvent: Methanol or ethanol.

-

Catalyst: None required; reaction proceeds at room temperature or under mild heating.

-

Workup: Precipitation or recrystallization yields the pure product .

Photoinduced Borylation

Recent advances demonstrate that N-tosylhydrazones undergo photoinduced borylation with bis(pinacolato)diboron (B₂pin₂) under UV light (390 nm), forming benzyl boronates. Though untested for this specific compound, the presence of electron-withdrawing groups (Br, F) may modulate reactivity :

This reaction expands the utility of sulfonohydrazides in synthesizing boron-containing intermediates for drug discovery .

Applications in Pharmaceutical and Materials Science

Drug Derivatization

Sulfonohydrazides serve as precursors for biaryl motifs in pharmaceuticals. For example, the RSC study highlights their use in synthesizing N-benzyl-N-methylaniline derivatives via copper-catalyzed coupling . The bromo and fluoro substituents in this compound could enhance binding affinity in kinase inhibitors or antimicrobial agents.

Materials Science

The sulfonamide group’s electron-withdrawing nature makes these compounds candidates for organic semiconductors or coordination polymers. Bromine’s polarizability may further tune electronic properties.

| Parameter | Recommendation |

|---|---|

| Storage | Sealed container, 2–8°C |

| Disposal | Incineration or hazardous waste protocols |

Future Research Directions

-

Biological Screening: Evaluate antimicrobial, anticancer, or anti-inflammatory activity.

-

Catalytic Applications: Explore use in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Computational Studies: DFT calculations to predict reactivity and electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume